

physical properties and solubility of 3-(Methoxymethoxy)phenylboronic acid

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Compound of Interest

Compound Name: 3-(Methoxymethoxy)phenylboronic acid

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An In-depth Technical Guide to the Physical Properties and Solubility of 3-(Methoxymethoxy)phenylboronic acid

Introduction

3-(Methoxymethoxy)phenylboronic acid, a key organic intermediate, holds significant value for researchers and professionals in drug development and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.^{[1][2][3][4][5]} The ability to construct complex molecular architectures, such as biaryl systems, makes this compound an invaluable building block for active pharmaceutical ingredients (APIs) and advanced functional materials.

A comprehensive understanding of the physicochemical properties of **3-(Methoxymethoxy)phenylboronic acid** is paramount for its effective application. Properties such as melting point, acidity (pKa), and especially solubility, dictate the choice of reaction conditions, purification strategies, and formulation approaches. This guide provides a detailed examination of these properties, synthesizes available data with established principles for boronic acids, and presents a robust experimental framework for determining solubility. Due to the limited availability of specific experimental data for the title compound in public literature, this document leverages data from closely related analogs and predictive models to offer a comprehensive profile, with all such instances clearly noted.

Physicochemical Profile

The molecular structure of **3-(Methoxymethoxy)phenylboronic acid**, featuring a boronic acid group, a phenyl ring, and a methoxymethoxy (MOM) ether, governs its physical and chemical behavior. The boronic acid moiety is capable of hydrogen bonding and engages in reversible esterification with diols, while the MOM group adds polarity and another site for potential interactions.

Below is a diagram illustrating the key functional groups and their influence on the molecule's properties.

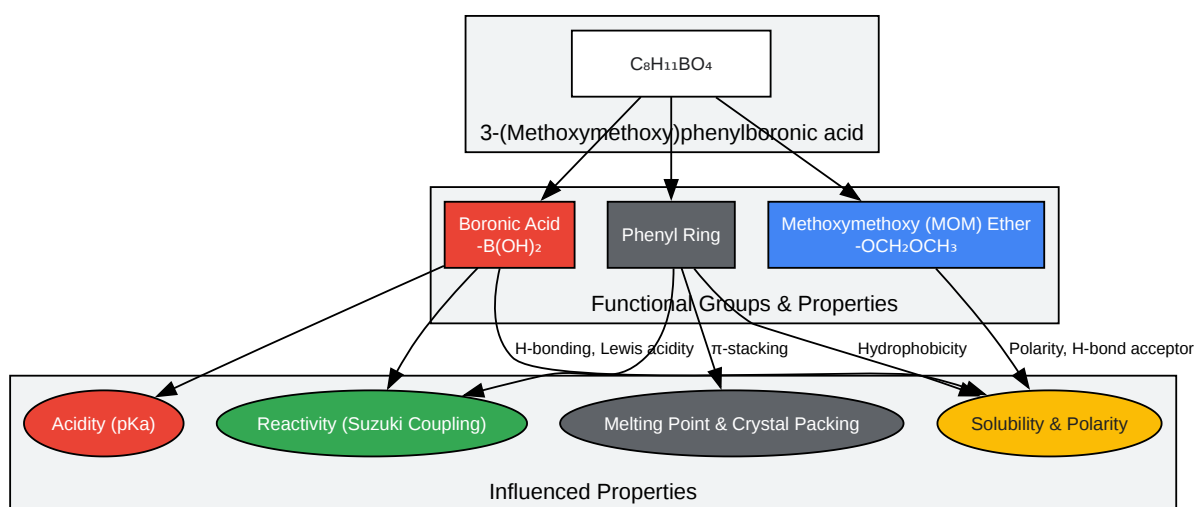


Figure 1: Structural Analysis of 3-(Methoxymethoxy)phenylboronic acid

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Caption: Figure 1: Structural analysis of **3-(Methoxymethoxy)phenylboronic acid**.

The key physicochemical data for **3-(Methoxymethoxy)phenylboronic acid** are summarized in the table below. It is critical to note that several of these values are predicted or based on analogs, underscoring the necessity for experimental verification.

Property	Value	Source / Comment
CAS Number	216443-40-2	LookChem
Molecular Formula	C ₈ H ₁₁ BO ₄	Sigma-Aldrich[6]
Molecular Weight	181.98 g/mol	Sigma-Aldrich[6]
Physical Form	Solid	Sigma-Aldrich[6]
Melting Point	~160-163 °C (lit.)	Based on the close analog 3-Methoxyphenylboronic acid.[7] [8]
Boiling Point	357.1 ± 52.0 °C	Predicted value.[9]
Density	1.19 ± 0.1 g/cm ³	Predicted value.[9]
pKa	7.95 ± 0.10	Predicted value.[9] The experimental pKa of unsubstituted phenylboronic acid is ~8.83.[10]

Solubility Profile: An Evidence-Based Estimation

Quantitative solubility data for **3-(Methoxymethoxy)phenylboronic acid** is not readily available in peer-reviewed literature. However, by analyzing its structure and drawing parallels with related compounds like phenylboronic acid, a reliable qualitative profile can be established.

General Principles for Boronic Acid Solubility:

- **Water Solubility:** Phenylboronic acids generally exhibit low solubility in water. Unsubstituted phenylboronic acid has a reported solubility of about 10 g/L at 20 °C.[10] The introduction of substituents can either increase or decrease this value depending on their nature.
- **Organic Solvents:** Phenylboronic acid is typically soluble in most polar organic solvents but demonstrates poor solubility in nonpolar hydrocarbon solvents like hexanes and carbon tetrachloride.[10] High solubility is often observed in ethers and ketones, with moderate solubility in solvents like chloroform.[11]

- Dehydration: A crucial characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium is solvent-dependent and can complicate solubility measurements, as the acid and its boroxine may have significantly different solubilities.[\[11\]](#)

Expected Solubility of **3-(Methoxymethoxy)phenylboronic acid**:

- Polar Protic Solvents (e.g., Water, Ethanol): Due to the polar boronic acid and ether functionalities capable of hydrogen bonding, moderate solubility is expected in polar protic solvents. However, like most simple phenylboronic acids, its water solubility is likely to be low.
- Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): High solubility is anticipated in these solvents. The polarity of the MOM ether and the ability of these solvents to act as hydrogen bond acceptors will facilitate dissolution.
- Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The hydrophobic phenyl ring is insufficient to overcome the high polarity imparted by the boronic acid and MOM groups.

Experimental Protocol for Solubility Determination: The Dynamic Method

For boronic acids, where equilibrium can be complicated by boroxine formation, a dynamic (or synthetic) method is a reliable technique for determining solubility. This method involves visually or instrumentally detecting the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.

Causality Behind Experimental Choices:

- Why a Dynamic Method? Unlike the traditional shake-flask method which measures equilibrium solubility and can be slow, the dynamic method is faster and less susceptible to errors from slow dissolution kinetics or transformations like dehydration, providing a clear endpoint (dissolution temperature).[\[11\]](#)

- **Controlled Heating Rate:** A slow, constant heating rate (e.g., 0.2-0.5 °C/min) is crucial to ensure the system remains close to thermal equilibrium, allowing for an accurate determination of the dissolution temperature.
- **Turbidity Detection:** Monitoring the disappearance of turbidity provides a precise and objective measure of the exact point of complete dissolution, which is more reliable than subjective visual observation.

Step-by-Step Methodology:

- **Preparation of Samples:** a. Accurately weigh a specific amount of **3-(Methoxymethoxy)phenylboronic acid** into a sealable glass vial. b. Add a precise volume or mass of the desired solvent to the vial to create a mixture of known composition. c. Add a small magnetic stir bar to the vial.
- **Experimental Setup:** a. Place the vial in a temperature-controlled heating block or oil bath equipped with a magnetic stirrer. b. Insert a calibrated temperature probe directly into the sample mixture. c. Position a light source (e.g., a laser) to pass through the vial and a detector (or the observer's eye) on the opposite side to monitor turbidity.
- **Measurement:** a. Begin stirring the mixture at a constant, moderate rate to ensure homogeneity. b. Start heating the sample at a slow, linear rate (e.g., 0.3 °C/min). c. Continuously monitor both the temperature and the turbidity of the solution. d. Record the temperature at the exact moment the last solid particles disappear and the solution becomes perfectly clear. This is the solubility temperature for that specific composition.
- **Data Analysis:** a. Repeat steps 1-3 with different compositions of solute and solvent. b. Plot the dissolution temperature (°C or K) against the mole fraction (or concentration) of the solute. c. The resulting plot is the solubility curve, from which the solubility at any given temperature within the measured range can be determined.

The following diagram illustrates the workflow for this dynamic solubility determination protocol.

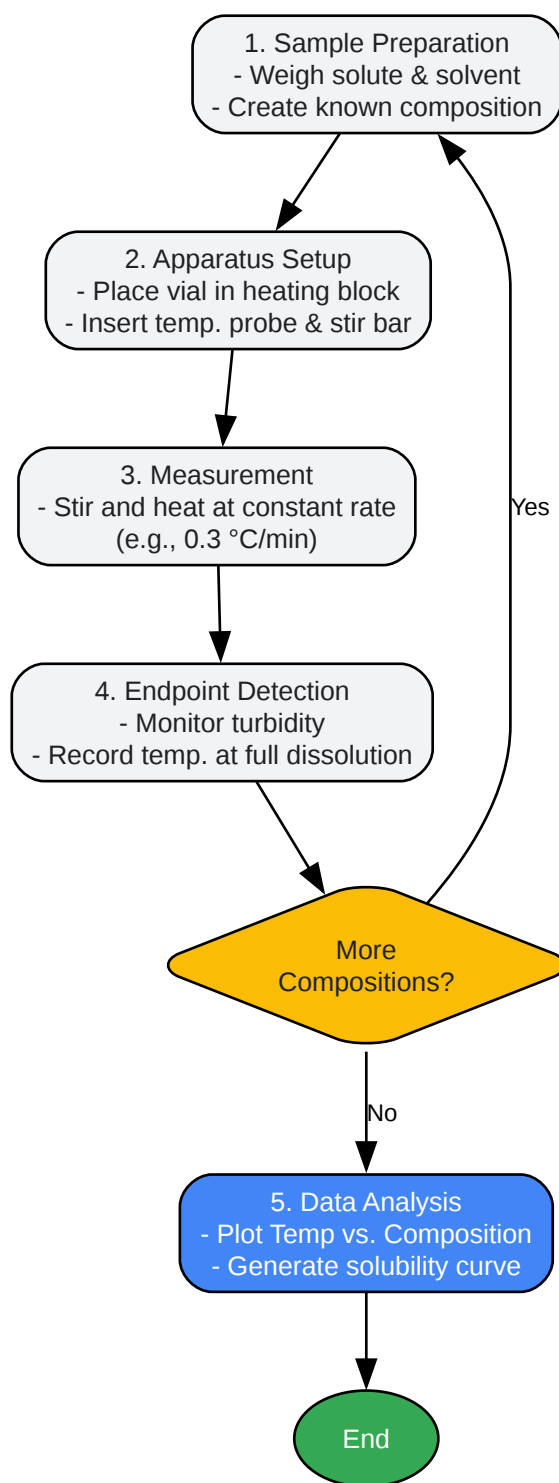


Figure 2: Workflow for Dynamic Solubility Determination

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Caption: Figure 2: Workflow for dynamic solubility determination.

Safety and Handling

3-(Methoxymethoxy)phenylboronic acid should be handled with appropriate care in a laboratory setting. Based on available safety data for this and related compounds, the following precautions are advised:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[6]
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as some boronic acids can be sensitive to air and moisture.[12]
- Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[6] In case of ingestion, seek immediate medical attention.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

Conclusion

3-(Methoxymethoxy)phenylboronic acid is a valuable synthetic intermediate whose utility is fundamentally linked to its physical and chemical properties. While specific experimental data for this compound remains sparse, a robust working profile can be developed by combining predictive data, information from structural analogs, and the well-understood chemical principles of the boronic acid class. This guide provides researchers with a foundational understanding of its key properties and a detailed, field-proven protocol for determining its solubility, a critical parameter for optimizing synthetic routes and enabling its application in drug discovery and beyond.

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